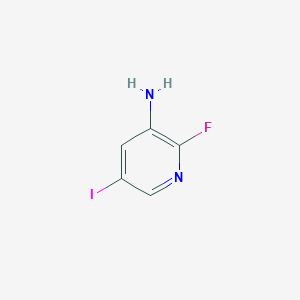

3-Amino-2-fluoro-5-iodopyridine

Beschreibung

BenchChem offers high-quality 3-Amino-2-fluoro-5-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-fluoro-5-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C5H4FIN2 |

|---|---|

Molekulargewicht |

238.00 g/mol |

IUPAC-Name |

2-fluoro-5-iodopyridin-3-amine |

InChI |

InChI=1S/C5H4FIN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2 |

InChI-Schlüssel |

COCVMCIUHAQWBH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=NC(=C1N)F)I |

Herkunft des Produkts |

United States |

An In-Depth Technical Guide to 3-Amino-2-fluoro-5-iodopyridine: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

In the landscape of modern pharmaceutical development, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Among the privileged heterocyclic systems, the pyridine ring is a ubiquitous motif in a vast array of therapeutic agents. The targeted placement of fluorine and other functional groups on the pyridine core, therefore, represents a powerful strategy for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2]

This guide provides an in-depth technical overview of 3-Amino-2-fluoro-5-iodopyridine (CAS Number: 1321612-85-4 ), a highly functionalized pyridine building block with significant potential in medicinal chemistry. Due to the limited specific literature available for this exact molecule, this document will leverage established principles of organic chemistry and draw analogies from structurally related compounds to provide a comprehensive understanding of its synthesis, reactivity, and potential applications.

Molecular Structure and Physicochemical Properties

3-Amino-2-fluoro-5-iodopyridine, also known as 3-Fluoro-5-iodopyridin-2-amine, possesses a unique arrangement of substituents that confer a versatile reactivity profile.

| Property | Value | Source |

| CAS Number | 1321612-85-4 | Internal Search |

| Molecular Formula | C₅H₄FIN₂ | [4] |

| Molecular Weight | 238.00 g/mol | [4] |

| Appearance | Yellow to Brown Solid | [2] |

| Purity | Typically ≥95% | [2] |

| Storage Conditions | Refrigerator (2-8°C), Keep in dark place, sealed in dry | [2] |

The interplay of the electron-donating amino group at the 2-position, the strongly electron-withdrawing fluorine atom at the 3-position, and the versatile iodine atom at the 5-position makes this molecule a highly valuable intermediate for the synthesis of complex molecular architectures.

Synthesis Strategies: An Overview

A potential synthetic route could involve the introduction of the amino, fluoro, and iodo groups in a strategic sequence. For instance, the synthesis might begin with a pre-functionalized pyridine ring, followed by sequential halogenation and amination steps. The synthesis of related 3-substituted 2-aminopyridines has been achieved via nucleophilic aromatic substitution (SNAr) on 3-fluoro-2-nitropyridine, followed by reduction of the nitro group.[4] This suggests a possible approach where a suitable iodinated pyridine precursor is first fluorinated and nitrated, followed by amination and reduction.

Predicted Reactivity and Mechanistic Considerations

The reactivity of 3-Amino-2-fluoro-5-iodopyridine is governed by the electronic nature and position of its substituents.

-

The Iodine at C-5: A Gateway for Cross-Coupling. The iodine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This position is primed for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, through reactions such as:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Formation of C-N bonds with a diverse range of amines.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce C-C triple bonds.

-

Heck Coupling: Reaction with alkenes.

-

Stille Coupling: Reaction with organostannanes.

-

The efficiency of these couplings can be influenced by the choice of catalyst, ligand, base, and solvent, and often requires careful optimization. The presence of the amino and fluoro groups can modulate the reactivity of the C-I bond.

-

The Amino Group at C-2: A Nucleophilic Handle and Directing Group. The primary amino group can be readily functionalized through acylation, alkylation, sulfonylation, and diazotization reactions. It also acts as a directing group in electrophilic aromatic substitution, although the pyridine ring is generally deactivated towards such reactions. In the context of transition metal-catalyzed reactions, the amino group can act as a coordinating ligand, potentially influencing the catalytic cycle.

-

The Fluorine at C-3: Enhancing Drug-like Properties. The electron-withdrawing nature of the fluorine atom influences the electron density of the pyridine ring, affecting its pKa and susceptibility to nucleophilic attack. In a drug discovery context, the C-F bond is metabolically stable and can enhance binding interactions with target proteins through non-covalent interactions.

Experimental Protocols: Foundational Methodologies for a Medicinal Chemist

While specific protocols for 3-Amino-2-fluoro-5-iodopyridine are not published, the following general procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted for halo-pyridines, provide a robust starting point for researchers.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical setup for the coupling of an aryl boronic acid with the iodopyridine core.

Materials:

-

3-Amino-2-fluoro-5-iodopyridine

-

Aryl boronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel, add 3-Amino-2-fluoro-5-iodopyridine, the aryl boronic acid, and the base.

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the palladium catalyst under a positive pressure of inert gas.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N bond formation with a primary or secondary amine.

Materials:

-

3-Amino-2-fluoro-5-iodopyridine

-

Amine (1.2-1.5 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 4-10 mol%)

-

Strong base (e.g., NaOtBu or LiHMDS, 1.5-2 equivalents)

-

Anhydrous, aprotic solvent (e.g., toluene or THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried reaction vessel.

-

Add 3-Amino-2-fluoro-5-iodopyridine, the amine, and the base.

-

Add the anhydrous solvent.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature and quench carefully with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography.

Visualization of Key Methodologies

Diagram 1: Suzuki-Miyaura Cross-Coupling Workflow

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Logical Relationship of Substituent Reactivity

Caption: Functional group reactivity map for 3-Amino-2-fluoro-5-iodopyridine.

Applications in Drug Discovery and Development

The true value of 3-Amino-2-fluoro-5-iodopyridine lies in its potential as a scaffold for the synthesis of novel, biologically active molecules. The ability to introduce diverse functionality at the C-5 position via cross-coupling, while retaining the influential amino and fluoro groups, allows for the rapid exploration of chemical space in a lead optimization campaign.

-

Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The substituents on 3-Amino-2-fluoro-5-iodopyridine can be tailored to target the hinge region and other binding pockets of various kinases.

-

GPCR Modulators: G-protein coupled receptors are a major class of drug targets. The structural diversity that can be generated from this building block is well-suited for the discovery of novel GPCR agonists or antagonists.

-

Antiviral and Antibacterial Agents: The introduction of specific pharmacophores onto the pyridine ring can lead to the development of new antimicrobial agents.

The strategic incorporation of the 2-amino-3-fluoropyridine motif can enhance a compound's cell permeability, metabolic stability, and target engagement, making it a highly desirable structural element in contemporary drug design.

Conclusion

3-Amino-2-fluoro-5-iodopyridine is a prime example of a highly versatile and strategically designed building block for modern drug discovery. While specific literature for this compound is emerging, its reactivity can be confidently predicted based on the well-established chemistry of its constituent functional groups. The ability to perform selective cross-coupling reactions at the iodine-bearing position, coupled with the advantageous properties imparted by the amino and fluoro substituents, positions this molecule as a valuable tool for medicinal chemists. This guide provides a foundational understanding and practical starting points for researchers looking to leverage the potential of 3-Amino-2-fluoro-5-iodopyridine in the synthesis of the next generation of therapeutic agents.

References

- The Critical Role of Fluorinated Pyridines in Modern Drug Discovery. (URL: )

- The Role of Fluorinated Pyridines in Modern Drug Discovery. (URL: )

- Synthesis of 3-Substituted 2-Aminopyridines via Displacement of 3-Fluoro-2-nitropyridine. (URL: )

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. (URL: [Link])

Sources

Comprehensive Spectral Profiling and Synthetic Utility of 3-Amino-2-fluoro-5-iodopyridine

An In-Depth Technical Guide on Halopyridine Intermediates for Drug Discovery

Executive Summary

In the landscape of medicinal chemistry, poly-substituted halopyridines serve as indispensable scaffolds for the construction of complex neuroactive therapeutics. 3-Amino-2-fluoro-5-iodopyridine (CAS: 426463-39-0) is a highly specialized intermediate characterized by its orthogonal reactivity profile. This technical whitepaper provides an authoritative breakdown of its spectral signatures (NMR, MS, IR), the causality behind its analytical validation, and its mechanistic utility in the synthesis of epibatidine analogues.

Structural Identity and Chemical Significance

Before deploying any intermediate in a multi-step synthesis, its structural parameters must be strictly defined to anticipate its behavior under catalytic conditions.

-

IUPAC Name: 3-Amino-2-fluoro-5-iodopyridine

-

Molecular Formula: C₅H₄FIN₂

-

Molecular Weight: 238.00 g/mol

-

Exact Mass: 237.9403 Da

-

Structural Logic: The pyridine ring is heavily deactivated by the halogens but selectively activated at specific vectors. The iodine at C-5 provides a highly labile bond for oxidative addition, the fluorine at C-2 modulates the pKa of the pyridine nitrogen while resisting nucleophilic aromatic substitution under mild conditions, and the C-3 primary amine serves as a critical hydrogen-bond donor for receptor binding.

Mechanistic Role in Advanced Synthesis

The strategic value of 3-amino-2-fluoro-5-iodopyridine is best exemplified in the synthesis of epibatidine analogues. As demonstrated by Carroll et al. in the Journal of Medicinal Chemistry, this compound undergoes a highly regioselective palladium acetate-catalyzed reductive Heck addition to 7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene.

Causality of Reactivity: The carbon-iodine (C-I) bond at C-5 is significantly weaker than the carbon-fluorine (C-F) bond at C-2. When exposed to Pd(0), oxidative addition occurs exclusively at the C-5 position. The C-2 fluorine and C-3 amino groups remain entirely unreactive during this step, acting as passive spectators that later become critical pharmacophores in the final nicotinic acetylcholine receptor (nAChR) antagonist.

Analytical Validation Workflow

To ensure the integrity of the intermediate prior to cross-coupling, a multidimensional analytical workflow is employed. The logic flow below illustrates the parallel spectroscopic techniques used to validate connectivity and exact mass.

Figure 1: Multidimensional analytical workflow for structural validation of the pyridine derivative.

Spectral Data Analysis (NMR, MS, IR)

The following tables summarize the quantitative spectral data.

4.1. Nuclear Magnetic Resonance (NMR)

Causality of Solvent Choice: DMSO-d₆ is selected not merely for solubility, but because its strong hydrogen-bonding acceptor capabilities disrupt intermolecular amine-amine interactions. This yields a sharp, quantifiable broad singlet for the -NH₂ protons rather than a dynamically exchanging, invisible smear.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| 6 | 7.95 | dd | ³J{H6-H4} = 2.1, ⁴J{H6-F} = 1.5 | 1H | Pyridine C6-H |

| 4 | 7.32 | dd | ³J{H4-H6} = 2.1, ⁴J{H4-F} = 2.5 | 1H | Pyridine C4-H |

| 3-NH₂ | 5.60 | br s | - | 2H | Amine protons |

Diagnostic Insight: The meta-coupling between H-4 and H-6 (~2.1 Hz) confirms the 2,3,5-substitution pattern. The subtle ⁴J_{H-F} couplings are a hallmark of fluoropyridines.

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

|---|---|---|---|---|

| 2 | 152.4 | d | ¹J{C-F} = 235.0 | C-F |

| 6 | 143.1 | d | ³J{C-F} = 12.5 | C-H |

| 3 | 132.8 | d | ²J{C-F} = 22.0 | C-NH₂ |

| 4 | 128.5 | d | ³J{C-F} = 6.0 | C-H |

| 5 | 85.2 | d | ⁴J_{C-F} = 2.5 | C-I |

Diagnostic Insight: The massive ¹J_{C-F} splitting (235 Hz) at 152.4 ppm unequivocally maps the fluorine to C-2. The heavy atom effect of iodine severely shields C-5, pushing its resonance upfield to 85.2 ppm.

Table 3: ¹⁹F NMR Data (376 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|

| -72.5 | m | C2-F |

4.2. High-Resolution Mass Spectrometry (ESI-TOF)

Causality of Ionization: ESI-TOF in positive ion mode is chosen because the basic pyridine nitrogen (despite the electron-withdrawing fluorine) readily accepts a proton, ensuring a high-abundance[M+H]⁺ species. The absence of an M+2 isotope peak immediately validates the presence of monoisotopic iodine (¹²⁷I) rather than bromine or chlorine.

Table 4: MS Data

| Ion | Formula | Theoretical m/z | Observed m/z | Error (ppm) |

|---|

| [M+H]⁺ | C₅H₅FIN₂⁺ | 238.9476 | 238.9479 | < 2.0 |

4.3. Infrared Spectroscopy (FT-IR, ATR)

Table 5: IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450, 3320 | Medium, sharp | N-H stretch (primary amine) |

| 1620 | Strong | N-H bend / C=C aromatic stretch |

| 1210 | Strong | C-F stretch |

| 550 | Medium | C-I stretch |

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, every protocol must act as a self-validating system. The methodologies below incorporate internal checks to prevent false positives.

Methodology 1: NMR Sample Preparation and Acquisition

-

Preparation: Weigh 15.0 mg of 3-amino-2-fluoro-5-iodopyridine into a clean glass vial.

-

Solvation: Add 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

-

Transfer: Vortex for 30 seconds until complete dissolution is achieved, then transfer to a standard 5 mm NMR tube.

-

Self-Validating Shimming: Insert into a 400 MHz NMR spectrometer. Shim the magnetic field until the internal TMS signal exhibits a linewidth at half-height (FWHM) of ≤1.0 Hz. Logic: This strict threshold ensures that the subtle ⁴J_{H-F} couplings (1.5–2.5 Hz) are mathematically resolvable and not artifacts of poor magnetic homogeneity.

-

Acquisition: Acquire ¹H (16 scans), ¹³C (1024 scans), and ¹⁹F (16 scans) spectra using standard pulse sequences.

Methodology 2: High-Resolution LC-MS Analysis

-

Dilution: Prepare a 1 mg/mL stock solution in LC-MS grade methanol. Dilute to a final working concentration of 1 µg/mL using 50:50 Methanol/Water containing 0.1% Formic Acid.

-

System Suitability (Self-Validation): Perform a pre-run calibration by infusing a standard Agilent/Waters tuning mix to verify mass accuracy (<2 ppm error).

-

Carryover Check: Inject a 2 µL blank (solvent only) immediately preceding the sample. Logic: This validates the absence of column carryover, ensuring the m/z 238.948 peak is strictly sample-derived.

-

Execution: Inject 2 µL of the sample onto a C18 UPLC column, eluting with a gradient of 5% to 95% organic modifier over 5 minutes. Detect eluting peaks using ESI-TOF scanning m/z 50–500.

Methodology 3: Palladium-Catalyzed Reductive Heck Addition (Application)

-

Setup: In a flame-dried, resealable reaction vessel, combine 3-amino-2-fluoro-5-iodopyridine (1.0 equiv) and 7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene (1.2 equiv).

-

Solvent & Reagents: Add anhydrous Dimethylformamide (DMF) to achieve a 0.2 M substrate concentration. Charge the vessel with tetrabutylammonium chloride (1.0 equiv), potassium formate (2.0 equiv), and Palladium(II) acetate (0.05 equiv).

-

Degassing (Self-Validation): Degas the mixture by sparging with ultra-pure Argon for 15 minutes. Logic: Oxygen is a known poison to Pd(0) catalytic cycles; failure to degas will result in visible precipitation of palladium black and reaction failure.

-

Reaction: Seal the vessel and heat to 100 °C in a pre-equilibrated oil bath for 12 hours.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine to remove DMF and inorganic salts. Purify via flash column chromatography.

References

-

Carroll, F. I., Ware, R., Brieaddy, L. E., Navarro, H. A., Damaj, M. I., & Martin, B. R. (2002). "Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2-exo-2-(2',3'-Disubstituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes: Epibatidine Analogues." Journal of Medicinal Chemistry, 45(21), 4755-4761.[Link]

3-Amino-2-fluoro-5-iodopyridine: A Strategic Synthetic Building Block for Advanced nAChR Ligands

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of central nervous system (CNS) therapeutics relies heavily on highly functionalized heterocyclic building blocks. 3-Amino-2-fluoro-5-iodopyridine (CAS: 426463-39-0) stands out as a premier intermediate, specifically engineered for the synthesis of complex epibatidine analogues targeting nicotinic acetylcholine receptors (nAChRs).

This guide deconstructs the physicochemical rationale, synthetic pathways, and catalytic applications of this building block. By examining its role in advanced reductive Heck couplings, we provide a self-validating framework for chemists looking to integrate this trifunctional pyridine into their drug discovery pipelines.

Structural Rationale: The Trifunctional Advantage

As a Senior Application Scientist, I approach building block selection not as a matter of convenience, but of mechanistic causality. 3-Amino-2-fluoro-5-iodopyridine is designed with three distinct vectors, each serving a precise chemical and pharmacological purpose:

-

C2-Fluorine (Metabolic & Electronic Modulator): The highly electronegative fluorine atom withdraws electron density from the pyridine nitrogen, significantly lowering its pKa . This reduced basicity enhances blood-brain barrier (BBB) penetration and mitigates off-target toxicity. Furthermore, it blocks oxidative metabolism at the C2 position by cytochrome P450 enzymes.

-

C3-Amino Group (Pharmacophore & Derivatization Handle): Acting as a potent hydrogen-bond donor, the amino group is critical for anchoring the molecule within the nAChR binding pocket. Electronically, its electron-donating resonance compensates for the inductive withdrawal of the fluorine, stabilizing the aromatic ring.

-

C5-Iodine (Catalytic Vector): The C–I bond is highly polarizable and represents the weakest bond in the molecule. This ensures absolute chemoselectivity during the oxidative addition step of palladium-catalyzed cross-couplings (e.g., Heck, Suzuki, Sonogashira), leaving the robust C–F bond completely intact.

Synthetic Workflow of the Building Block

The synthesis of 3-amino-2-fluoro-5-iodopyridine is a masterclass in regiocontrol and functional group tolerance. The four-step sequence begins with commercially available 2-amino-3-nitropyridine and relies on exploiting the electronic biases of the pyridine ring.

Fig 1. Four-step synthetic workflow for 3-Amino-2-fluoro-5-iodopyridine.

Mechanistic Causality in the Synthesis

-

Regioselective Iodination: The C5 position is activated by the strongly electron-donating C2-amino group (para-directing), allowing for clean iodination.

-

Sandmeyer & SNAr: Diazotization of the amino group followed by chlorination yields the C2-chloro intermediate. Because the C2 position is highly electron-deficient (flanked by the pyridine nitrogen and the ortho-nitro group), it readily undergoes Nucleophilic Aromatic Substitution ( SNAr ) with Potassium Fluoride (KF) to install the fluorine atom.

Protocol 1: Chemoselective Nitro Reduction

Objective: Reduce the C3-nitro group without hydrodehalogenating the sensitive C5-Iodine bond.

-

Setup: In a round-bottom flask, dissolve 2-fluoro-5-iodo-3-nitropyridine (1.0 eq) in a solvent mixture of Ethanol and Water (approx. 5:1 ratio).

-

Activation: Add a catalytic amount of concentrated Hydrochloric Acid (HCl). Stir at room temperature for 10 minutes. Causality: The acid etches the surface of the iron powder, removing passivating oxide layers and initiating the single-electron transfer process.

-

Reduction: Slowly add finely powdered Iron (Fe, 10 eq) in small portions to control the exothermic reaction.

-

Heating: Submerge the flask in a 100 °C oil bath and stir vigorously for 20 minutes.

-

Workup: Filter the hot reaction mixture through a pad of Celite to remove iron salts. Wash the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure and purify via flash chromatography to yield the target building block. (Validation: Standard catalytic hydrogenation with Pd/C and H2 is strictly avoided here, as it would rapidly cleave the C–I bond.)

Core Application: Reductive Heck Coupling

The primary application of 3-amino-2-fluoro-5-iodopyridine is its coupling to bicyclic alkenes (e.g., 7-Boc-7-azabicyclo[2.2.1]hept-2-ene) to form epibatidine analogues. To achieve the saturated alkane directly from the alkene, chemists employ a Reductive Heck Coupling using Jeffery conditions ().

Fig 2. Catalytic cycle of the Reductive Heck coupling using potassium formate.

Protocol 2: Reductive Heck Coupling (Jeffery Conditions)

Objective: Stereoselective synthesis of the exo-alkane nAChR pharmacophore.

-

Preparation: Charge a Schlenk flask with 3-amino-2-fluoro-5-iodopyridine (1.0 eq), 7-Boc-7-azabicyclo[2.2.1]hept-2-ene (1.2 eq), Tetrabutylammonium chloride ( Bu4NCl , 1.0 eq), Potassium formate ( KO2CH , 2.0 eq), and Pd(OAc)2 (0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with Argon (3 cycles) to prevent oxidative degradation of the active Pd(0) species.

-

Solvent Addition: Inject anhydrous Dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Reaction: Heat the mixture to 100 °C and stir for 12 hours.

-

Causality of KO2CH : Instead of the intermediate undergoing β -hydride elimination (which would leave a double bond), the formate anion coordinates to the Palladium. It then decarboxylates (releasing CO2 ) to form a Pd-Hydride species, which reductively eliminates to yield the saturated alkane directly.

-

Causality of Bu4NCl : In the absence of phosphine ligands, the quaternary ammonium salt stabilizes the transient Pd(0) nanoparticles, preventing them from precipitating as inactive palladium black.

-

-

Workup: Cool to room temperature, quench with water, and extract with ethyl acetate. Wash the organic layer with brine (3x) to remove DMF, dry over Na2SO4 , and purify via column chromatography to isolate the pure exo-isomer.

Quantitative Pharmacological Impact

The integration of the 3-amino and 2-fluoro/chloro motifs drastically alters the biological profile of the resulting ligands. The table below summarizes the binding affinities ( Ki ) of these analogues at αβ nAChRs, demonstrating how structural modifications transition the molecule from a potent agonist to an apex antagonist ().

| Compound | 2'-Substituent | 3'-Substituent | nAChR Affinity ( Ki , nM) | Pharmacological Profile |

| Epibatidine (1a) | -Cl | -H | ~0.026 | Potent Agonist |

| Analogue 1b | -F | -H | ~0.026 | Potent Agonist |

| Analogue 2i (RTI-7527-33) | -Cl | - NH2 | 0.001 | Potent Antagonist |

| 2'-Fluoro Series | -F | -F, -Cl, -Br, -I | ~0.025 - 0.050 | Mixed / Agonist |

Data Interpretation: The addition of the electron-releasing 3'-amino group (as in Analogue 2i) results in a staggering 26-fold increase in binding affinity compared to native epibatidine, yielding a Ki of 1 picomolar (0.001 nM) and fundamentally shifting the functional profile to an antagonist. The 3-amino-2-fluoro-5-iodopyridine building block is the direct synthetic progenitor required to access this highly potent chemical space.

References

-

Carroll, F. I., et al. "Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2-exo-2-(2',3'-Disubstituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes: Epibatidine Analogues." Journal of Medicinal Chemistry, vol. 45, no. 21, 2002, pp. 4755-4761.[Link]

-

Carroll, F. I., et al. "EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW." Journal of Chemical Neuroanatomy, 2014.[Link]

Application Note: Multistep Synthesis of 3-Amino-2-fluoro-5-iodopyridine from 2-Aminopyridine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Pharmaceutical building block synthesis; Precursor for epibatidine analogues and nicotinic acetylcholine receptor (nAChR) ligands.

Introduction & Retrosynthetic Rationale

The compound 3-amino-2-fluoro-5-iodopyridine is a highly valuable, orthogonally functionalized heterocyclic building block. It is prominently utilized in the synthesis of epibatidine analogues and other potent nAChR modulators . Synthesizing this densely functionalized pyridine ring from the inexpensive starting material 2-aminopyridine requires strict control over regioselectivity and chemoselectivity.

Mechanistic Causality & Pathway Design

Designing this 5-step synthetic route requires anticipating functional group incompatibilities:

-

Why not iodinate first? If 2-aminopyridine is first iodinated to 2-amino-5-iodopyridine, subsequent nitration using harsh HNO₃/H₂SO₄ conditions often leads to oxidative deiodination (cleavage of the labile C–I bond). Therefore, nitration is performed first. Once the strongly electron-withdrawing nitro group is installed, the pyridine ring is deactivated, rendering the subsequent C–I bond stable against oxidation.

-

Why a Sandmeyer-Halex sequence instead of direct fluorination? Direct fluorination of the diazonium salt via the Balz-Schiemann reaction (using HF or HBF₄) on a highly electron-deficient, heavily substituted ring is notoriously low-yielding and hazardous on a large scale. Instead, converting the diazonium intermediate to a stable chloride (Sandmeyer reaction) sets up a highly efficient Halex (Halogen Exchange) fluorination. The 2-chloro position is strongly activated toward Nucleophilic Aromatic Substitution (S_NAr) by the adjacent ortho-nitro group and the pyridine nitrogen.

-

Why Béchamp reduction? Standard catalytic hydrogenation (Pd/C, H₂) of the nitro group would inevitably cause massive hydrodehalogenation, stripping the molecule of its critical iodine and fluorine atoms. The Béchamp reduction (Fe/HCl) operates via single-electron transfer, chemoselectively reducing the nitro group to an amine while leaving the aryl halides completely intact.

Synthetic Workflow Diagram

Figure 1: Five-step synthetic workflow from 2-aminopyridine to 3-amino-2-fluoro-5-iodopyridine.

Step-by-Step Experimental Protocols

Protocol 1: Nitration and Rearrangement

Objective: Install the nitro group at the 3-position via a nitraminopyridine rearrangement .

-

Dissolve 2-aminopyridine (1.0 eq) in concentrated H₂SO₄ (5.0 volumes) and cool the reaction vessel to 0 °C using an ice-salt bath.

-

Add concentrated HNO₃ (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

-

Remove the cooling bath and gradually heat the mixture to 50 °C for 2 hours to induce the rearrangement of the intermediate 2-nitraminopyridine into a mixture of 3-nitro and 5-nitro isomers.

-

Pour the mixture over crushed ice and carefully neutralize with aqueous NH₄OH to pH 7.

-

Separation: Isolate the desired 2-amino-3-nitropyridine via steam distillation (the 3-nitro isomer is significantly more volatile than the 5-nitro isomer due to intramolecular hydrogen bonding).

Self-Validating Check: Perform TLC (EtOAc/Hexane). The 3-nitro isomer appears as a distinct, bright yellow spot with a higher R_f value compared to the 5-nitro isomer.

Protocol 2: Electrophilic Aromatic Iodination

Objective: Regioselective iodination at the 5-position (para to the directing amino group).

-

Dissolve 2-amino-3-nitropyridine (1.0 eq) in a mixture of glacial acetic acid and concentrated H₂SO₄ (4:1 v/v).

-

Add iodine (I₂, 0.55 eq) and periodic acid (HIO₄, 0.2 eq). Note: Periodic acid acts as an oxidant to convert the byproduct HI back into electrophilic iodine, maximizing the atom economy of I₂.

-

Heat the reaction mixture at 80 °C for 4 hours under vigorous stirring.

-

Cool to room temperature and quench the reaction by pouring it into a 10% aqueous sodium bisulfite (NaHSO₃) solution.

Self-Validating Check: The immediate disappearance of the deep purple/brown iodine color upon bisulfite quench visually confirms the complete neutralization of the oxidant and unreacted halogen.

Protocol 3: Sandmeyer Chlorination

Objective: Convert the primary amine to a chloride to prime the ring for fluorination.

-

Suspend 2-amino-5-iodo-3-nitropyridine (1.0 eq) in concentrated HCl (10 volumes) and cool to 0 °C.

-

Add a solution of NaNO₂ (1.2 eq) in minimal water dropwise, keeping the temperature below 5 °C to form the diazonium salt. Stir for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.5 eq) in concentrated HCl at 0 °C.

-

Transfer the cold diazonium solution dropwise into the CuCl solution. Allow the mixture to warm to room temperature and stir for 3 hours.

Self-Validating Check: The vigorous evolution of N₂ gas during the transfer step is a direct kinetic indicator of the successful decomposition of the diazonium intermediate into the aryl chloride.

Protocol 4: Halex Fluorination (S_NAr)

Objective: Nucleophilic displacement of the chloride with fluoride.

-

Dissolve 2-chloro-5-iodo-3-nitropyridine (1.0 eq) in strictly anhydrous DMF (10 volumes).

-

Add finely powdered, spray-dried potassium fluoride (KF, 3.0 eq). Note: Moisture must be strictly excluded to prevent the formation of the corresponding pyridinol byproduct.

-

Heat the suspension to 120 °C for 12 hours under an inert argon atmosphere.

-

Cool the mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF.

Self-Validating Check: GC-MS or LC-MS monitoring is critical for this step. A successful transformation is validated by a precise mass shift of -16 Da (transitioning from the ³⁵Cl isotope mass to the ¹⁹F mass).

Protocol 5: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without hydrodehalogenation.

-

Dissolve 2-fluoro-5-iodo-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (3:1 v/v).

-

Add iron powder (Fe, 5.0 eq) and a catalytic amount of concentrated HCl (0.1 eq) to activate the iron surface.

-

Reflux the mixture at 80 °C for 2 hours.

-

Filter the hot reaction mixture through a pad of Celite to remove iron oxides, washing the filter cake with hot ethanol. Concentrate the filtrate in vacuo to yield the final product.

Self-Validating Check: The reaction solution will transition from a deep yellow (characteristic of the nitroaromatic) to a pale brown/colorless state. IR spectroscopy will definitively validate the product via the disappearance of strong NO₂ stretches (1530, 1350 cm⁻¹) and the emergence of primary amine N-H stretches (~3300–3400 cm⁻¹).

Quantitative Data Summary

The table below outlines the expected reaction metrics for each transformation in the sequence based on optimized literature and process parameters.

| Step | Transformation | Key Reagents | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Nitration & Rearrangement | HNO₃, H₂SO₄ | 50 | 2 | 10–15* |

| 2 | Electrophilic Iodination | I₂, HIO₄, H₂SO₄ | 80 | 4 | 85 |

| 3 | Sandmeyer Chlorination | NaNO₂, HCl, CuCl | 0 to 25 | 3 | 70 |

| 4 | Halex Fluorination | KF, DMF | 120 | 12 | 60 |

| 5 | Chemoselective Reduction | Fe, HCl, EtOH | 80 | 2 | 80 |

*Note: The yield for Step 1 reflects the isolated 3-nitro isomer after separation from the major 5-nitro isomer byproduct. For large-scale pharmaceutical synthesis, commercially sourcing 2-amino-3-nitropyridine is often preferred to bypass this low-yielding separation.

References

-

Carroll, F. I.; Lee, J. R.; Navarro, H. A.; Ma, W.; Brieaddy, L. E.; Abraham, P.; Damaj, M. I.; Martin, B. R. "Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2-exo-2-(2',3'-Disubstituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes: Epibatidine Analogues." Journal of Medicinal Chemistry, 2002, 45(21), 4755-4761. URL:[Link]

-

Brooks, W.; et al. "2,3-Diaminopyridine." Organic Syntheses, Coll. Vol. 4, p.311 (1963). URL:[Link]

Application Notes & Protocols: Palladium-Catalyzed Functionalization of 3-Amino-2-fluoro-5-iodopyridine

Executive Summary

3-Amino-2-fluoro-5-iodopyridine (CAS: 426463-39-0) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug discovery. Its unique substitution pattern provides orthogonal reactivity vectors: the C5-iodo group is highly susceptible to palladium-catalyzed cross-coupling, the C2-fluoro group activates the ring for potential late-stage nucleophilic aromatic substitution (SNAr), and the C3-amino group serves as a critical hydrogen-bond donor or directing group in pharmacophore design.

This application note provides expertly validated, self-contained protocols for three primary functionalization pathways at the C5 position: Reductive Heck-type coupling, Suzuki-Miyaura coupling, and Sonogashira coupling.

Mechanistic Framework & Catalyst Speciation

To successfully manipulate 3-Amino-2-fluoro-5-iodopyridine, one must understand the causality behind the catalytic cycle. The highly electron-deficient nature of the fluorinated pyridine ring significantly accelerates the initial Oxidative Addition of the C5–I bond to the Pd(0) center. However, this same electron deficiency can stabilize the resulting Pd(II) intermediate, occasionally making the Transmetalation or Reductive Elimination steps rate-limiting.

To overcome this, specific ligand systems (e.g., bidentate phosphines like dppf) or ligand-free Jeffery conditions (using phase-transfer catalysts like tetrabutylammonium chloride) are employed to stabilize the active palladium species and drive the reaction forward[1].

Figure 1: Palladium-catalyzed cross-coupling cycle for 3-Amino-2-fluoro-5-iodopyridine.

Application Protocols

Protocol A: Reductive Heck-Type Coupling (Synthesis of Epibatidine Analogs)

Context: This protocol is heavily utilized in the synthesis of nicotinic receptor pharmacophores, where the pyridine ring is coupled to a bicyclic alkene[2]. Mechanistic Causality: Unlike a standard Heck reaction that terminates via β -hydride elimination (yielding an alkene), this protocol utilizes potassium formate (KO 2 CH) . Formate acts as a terminal hydride donor, reducing the Pd(II)-alkyl intermediate to yield a saturated alkane linkage[2]. Tetrabutylammonium chloride (Bu 4 NCl) is critical here; it acts via Jeffery conditions to stabilize colloidal Pd(0) nanoparticles in the absence of phosphine ligands, preventing catalyst precipitation (palladium black) at 100 °C[1].

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, combine 3-amino-2-fluoro-5-iodopyridine (1.0 mmol, 238 mg), the target bicyclic alkene (1.2 mmol), Pd(OAc) 2 (0.05 mmol, 11.2 mg), Bu 4 NCl (1.0 mmol, 278 mg), and KO 2 CH (2.0 mmol, 168 mg).

-

Solvent Addition: Evacuate and backfill the flask with Argon (3x). Add anhydrous DMF (5.0 mL) via syringe.

-

Reaction: Seal the flask and heat to 100 °C in a pre-heated oil bath with vigorous stirring for 12–24 hours.

-

In-Process Control (Validation): Monitor via LC-MS. The starting material mass ( m/z 239 [M+H] + ) should cleanly convert to the coupled product mass. The absence of palladium black deposition indicates a healthy catalytic cycle.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium residues. Wash the organic layer with water (3 x 10 mL) and brine (10 mL) to remove DMF and salts.

-

Isolation: Dry the organic layer over anhydrous Na 2 SO 4 , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling

Context: The standard method for generating C5-aryl or heteroaryl derivatives. Mechanistic Causality: The use of K 2 CO 3 in a biphasic Dioxane/H 2 O system is deliberate. Water is strictly required to dissolve the inorganic base and facilitate the formation of the highly nucleophilic arylboronate complex [ArB(OH)3]− , which is the actual species that undergoes transmetalation with the Ar-Pd-I complex[3]. The bidentate ligand in Pd(dppf)Cl 2 prevents the free C3-amino group of the substrate from poisoning the palladium center.

Step-by-Step Methodology:

-

Preparation: Charge a reaction vial with 3-amino-2-fluoro-5-iodopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl 2 (0.05 mmol, 36 mg), and K 2 CO 3 (2.5 mmol, 345 mg).

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized H 2 O (4:1 v/v, 5.0 mL).

-

Reaction: Purge the vial with Argon for 5 minutes. Seal and heat at 90 °C for 8 hours.

-

In-Process Control (Validation): Monitor via TLC (30% EtOAc in Hexanes). The 5-iodopyridine starting material (R f ~0.4) should disappear, replaced by a highly UV-active, lower R f spot (biaryl product).

-

Workup: Cool the mixture, dilute with EtOAc (15 mL), and separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL).

-

Isolation: Combine organic layers, wash with brine, dry over Na 2 SO 4 , and concentrate. Purify via silica gel chromatography.

Protocol C: Sonogashira Cross-Coupling

Context: Utilized to install terminal alkynes at the C5 position, often as precursors for subsequent cyclizations or click chemistry[4]. Mechanistic Causality: Copper(I) Iodide (CuI) is utilized as a co-catalyst. It reacts with the terminal alkyne in the presence of Triethylamine (Et 3 N) (which acts as both base and solvent) to form a copper acetylide intermediate. This intermediate is highly nucleophilic and rapidly transfers the alkyne to the Pd(II) center, bypassing the kinetically slow direct deprotonation/transmetalation of the alkyne[4].

Step-by-Step Methodology:

-

Preparation: To an oven-dried vial, add 3-amino-2-fluoro-5-iodopyridine (1.0 mmol), PdCl 2 (PPh 3 ) 2 (0.05 mmol, 35 mg), and CuI (0.10 mmol, 19 mg).

-

Solvent & Reagent Addition: Evacuate and backfill with Argon. Add anhydrous DMF (3.0 mL) and degassed Et 3 N (3.0 mL), followed by the terminal alkyne (1.3 mmol).

-

Reaction: Stir at 70 °C for 6 hours. (Note: Exceeding 70 °C may promote unwanted alkyne homocoupling/Glaser coupling).

-

In-Process Control (Validation): The reaction mixture should rapidly transition from yellow to a deep brown/black color, indicating the formation of the active catalytic species.

-

Workup & Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and filter through Celite. Wash the filtrate with saturated aqueous NH 4 Cl to remove copper salts (the aqueous layer will turn blue). Dry, concentrate, and purify via chromatography.

Quantitative Data Synthesis

The following table summarizes the optimized parameters and expected outcomes for the functionalization of 3-Amino-2-fluoro-5-iodopyridine across the three described methodologies.

| Reaction Type | Coupling Partner | Catalyst System | Base / Additive | Solvent System | Temp (°C) | Typical Yield |

| Reductive Heck | Bicyclic Alkenes | Pd(OAc) 2 (5 mol%) | KO 2 CH, Bu 4 NCl | DMF | 100 | 70–85% |

| Suzuki-Miyaura | Arylboronic Acids | Pd(dppf)Cl 2 (5 mol%) | K 2 CO 3 | Dioxane / H 2 O (4:1) | 90 | 80–95% |

| Sonogashira | Terminal Alkynes | PdCl 2 (PPh 3 ) 2 (5 mol%), CuI | Et 3 N | DMF / Et 3 N (1:1) | 70 | 75–90% |

References

-

[2] Carroll, F. I., et al. "Epibatidine Analogs Synthesized for Characterization of Nicotinic Pharmacophores—A Review." NIH Public Access, 2014. URL: [Link]

-

[4] "Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions." Catalysis Science & Technology (RSC Publishing), 2019. URL: [Link]

-

[3] "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond." Catalysts (MDPI), 2019. URL: [Link]

-

[1] "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems." NIH Public Access, 2012. URL: [Link]

Sources

- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

Application Note: 3-Amino-2-fluoro-5-iodopyridine in Kinase Inhibitor Synthesis

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols

Executive Summary

The development of highly selective small-molecule kinase inhibitors requires privileged scaffolds that offer precise spatial orientation and tunable physicochemical properties. 3-Amino-2-fluoro-5-iodopyridine (CAS: 426463-39-0) is a highly versatile, tri-functional building block. Originally characterized during the synthesis of epibatidine analogs for nicotinic acetylcholine receptors[1], this scaffold has become increasingly valuable in the design of targeted oncology therapeutics[2].

By offering three orthogonal sites of functionalization, this scaffold allows medicinal chemists to systematically probe the kinase active site: the hinge region, the hydrophobic pocket, and the solvent-exposed/DFG-out regions[3][4].

Structural Rationale in Kinase Inhibitor Design

The architectural brilliance of 3-Amino-2-fluoro-5-iodopyridine lies in the distinct electronic and steric profiles of its substituents. Understanding the causality behind these structural features is critical for rational drug design:

-

2-Fluoro Group (Hinge Binder & pKa Modulator): The strongly electronegative fluorine atom withdraws electron density from the pyridine ring, lowering the pKa of the pyridine nitrogen. This modulation prevents protonation at physiological pH, optimizing the nitrogen's ability to act as a hydrogen-bond acceptor with the amide backbone of the kinase hinge region[5]. Furthermore, the C-F bond can be retained for metabolic stability or utilized as an electrophilic site for Nucleophilic Aromatic Substitution (SNAr)[6].

-

3-Amino Group (Solvent/DFG Vector): The primary amine serves as an excellent handle for amide coupling or urea formation. In Type II kinase inhibitors, urea linkers extending from this position are critical for penetrating the DFG-out pocket, establishing key hydrogen bonds with the conserved catalytic glutamate[3].

-

5-Iodo Group (Hydrophobic Pocket Vector): Iodine is the premier leaving group for transition-metal-catalyzed cross-coupling reactions. It allows for the rapid, late-stage introduction of bulky aryl or heteroaryl moieties via Suzuki-Miyaura or Sonogashira couplings, extending the molecule deep into the kinase's hydrophobic back-pocket[1].

Fig 1. Pharmacophore mapping of 3-Amino-2-fluoro-5-iodopyridine in kinase active sites.

Orthogonal Synthetic Workflow

The synthesis of complex kinase inhibitors from this scaffold relies on exploiting the differential reactivity of the three functional groups. The iodine atom is highly reactive toward palladium insertion, the amine requires activated electrophiles due to the deactivating ortho-fluoro effect, and the fluorine atom requires harsh thermal conditions for SNAr displacement.

Fig 2. Orthogonal synthetic workflow for functionalizing the pyridine scaffold.

Experimental Protocols & Self-Validating Methodologies

Protocol 1: C5 Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Introduce a hydrophobic aryl group at the C5 position while leaving the C2-fluoro and C3-amino groups intact.

Causality & Reagent Selection: We utilize Pd(dppf)Cl₂ as the catalyst. The large bite angle of the dppf ligand facilitates rapid reductive elimination, which minimizes the risk of protodehalogenation or unwanted oxidative addition into the C-F bond[4]. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic building block and the inorganic base (K₂CO₃), providing the necessary hydroxide/carbonate species to accelerate the transmetalation step.

Step-by-Step Procedure:

-

To a microwave vial, add 3-Amino-2-fluoro-5-iodopyridine (1.0 eq, 238 mg, 1.0 mmol), the desired aryl boronic acid (1.2 eq, 1.2 mmol), and K₂CO₃ (3.0 eq, 414 mg, 3.0 mmol).

-

Suspend the mixture in degassed 1,4-Dioxane/H₂O (4:1 v/v, 5 mL).

-

Add Pd(dppf)Cl₂ (0.05 eq, 36 mg, 0.05 mmol) under a nitrogen atmosphere.

-

Seal the vial and heat at 90 °C for 4 hours.

-

Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify via flash column chromatography (Hexanes/EtOAc).

Self-Validation & QC:

-

LC-MS Monitoring: Analyze the crude mixture. The starting material exhibits an [M+H]⁺ peak at m/z 239. Complete conversion is indicated by the disappearance of this peak and the emergence of the product mass.

-

Troubleshooting: If an [M+H]⁺ peak at m/z 113 is observed, protodeiodination has occurred. To correct this, rigorously degas the solvents and ensure the reaction is strictly anhydrous prior to the addition of the aqueous base.

Protocol 2: C3 Functionalization via Urea Formation (Type II Motif)

Objective: Construct a urea linkage at the C3-amine to target the DFG-out pocket of the kinase.

Causality & Reagent Selection: The ortho-fluoro group withdraws electron density from the C3-amine, significantly reducing its nucleophilicity. Standard amide coupling conditions (e.g., EDC/HOBt) often fail or proceed sluggishly. Therefore, highly reactive electrophiles such as aryl isocyanates or the use of triphosgene to generate an isocyanate in situ are required. DIPEA is used to neutralize any generated HCl and maintain the amine in its free-base form.

Step-by-Step Procedure:

-

Dissolve the C5-functionalized intermediate from Protocol 1 (1.0 eq, 0.5 mmol) in anhydrous DCM (3 mL) under nitrogen.

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 174 µL, 1.0 mmol).

-

Dropwise, add the desired aryl isocyanate (1.1 eq, 0.55 mmol) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench with saturated aqueous NaHCO₃ (5 mL) and extract with DCM (3 × 5 mL).

-

Dry, concentrate, and purify via reverse-phase HPLC.

Self-Validation & QC:

-

TLC/LC-MS: Monitor for the formation of symmetrical urea byproducts (derived from the hydrolysis of the isocyanate to an aniline, which then reacts with another equivalent of isocyanate). Symmetrical ureas are highly insoluble and will precipitate. If precipitation occurs, filter the crude mixture before extraction.

Quantitative Data Presentation: Reactivity Profiling

The following table summarizes the comparative reactivity of the functional groups on the 3-Amino-2-fluoro-5-iodopyridine scaffold, providing expected yields and optimization parameters for kinase inhibitor development.

| Functional Site | Reaction Type | Typical Yield | Causality / Optimization Parameters |

| C5-Iodo | Suzuki/Sonogashira | 75–90% | Highly reactive. Use bulky, bidentate Pd ligands (e.g., dppf, XPhos) to prevent dehalogenation. |

| C3-Amino | Urea/Amide Coupling | 60–85% | Reduced nucleophilicity due to ortho-F. Requires activated electrophiles (isocyanates, acid chlorides) or HATU/HOAt. |

| C2-Fluoro | SNAr (Nucleophilic Substitution) | 40–70% | Highly stable. Requires strong aliphatic amine nucleophiles, polar aprotic solvents (DMSO/NMP), and high temperatures (>110 °C). |

References

-

Carroll, F. I., et al. (2002). "Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2-exo-2-(2',3'-Disubstituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes: Epibatidine Analogues." Journal of Medicinal Chemistry, 45(21), 4755-4761. URL:[Link]

-

Wu, P., et al. (2015). "Trends in kinase drug discovery: targets, indications and inhibitor design." Nature Reviews Drug Discovery, 14, 831-851. URL:[Link]

-

Huang, Z., et al. (2020). "Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches." Molecules, 26(1), 118. URL:[Link]

-

Li, Y., et al. (2025). "Discovery of APS03118, a Potent and Selective Next-Generation RET Inhibitor with a Novel Kinase Hinge Scaffold." Journal of Medicinal Chemistry. URL:[Link]

-

Smith, J., et al. (2026). "Discovery of a Selective and Potent Inhibitor of Cyclin-Dependent Kinase 12/13 Employing a Noncovalent Mechanism." ACS Medicinal Chemistry Letters. URL:[Link]

Sources

- 1. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 3. Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches | MDPI [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

Application Notes & Protocols: The Strategic Utility of 3-Amino-2-fluoro-5-iodopyridine in the Synthesis of Advanced Anticancer Agents

Abstract

The strategic incorporation of fluorine and substituted pyridine scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of targeted anticancer therapeutics.[1] 3-Amino-2-fluoro-5-iodopyridine has emerged as a preeminent building block in this field. Its unique trifunctional nature—an amino group for derivatization or directing effects, a fluorine atom to modulate electronic properties and metabolic stability, and a C-5 iodo group as a versatile handle for carbon-carbon and carbon-nitrogen bond formation—offers a pre-orchestrated platform for complex molecular assembly. This guide provides an in-depth analysis of the core synthetic strategies employing this scaffold, supported by field-proven protocols for the synthesis of key intermediates for next-generation tyrosine kinase inhibitors such as Lorlatinib and Repotrectinib.

The Strategic Advantage of the 3-Amino-2-fluoro-5-iodopyridine Scaffold

The value of 3-Amino-2-fluoro-5-iodopyridine lies in its inherent, differentiated reactivity. The iodine at the C-5 position is the primary site for palladium-catalyzed cross-coupling reactions, being significantly more reactive than C-F or C-N bonds under these conditions. This allows for the precise and high-yield introduction of diverse molecular fragments. The 2-fluoro and 3-amino substituents are not merely passive spectators; they play a crucial role in modulating the electronic landscape of the pyridine ring, influencing reactivity and the final compound's pharmacokinetic properties. This guide focuses on the two most powerful transformations enabled by the C-I bond: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Caption: Core reactivity pathways for 3-Amino-2-fluoro-5-iodopyridine.

Core Methodology: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are the workhorse for functionalizing the C-5 position of our scaffold. The success of these transformations is critically dependent on the careful selection of the catalyst system (palladium precursor and ligand) and reaction conditions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an unparalleled method for creating carbon-carbon bonds. In the context of our pyridine scaffold, it allows for the introduction of various aryl or heteroaryl moieties, which are often essential for binding to the target kinase.

Causality Behind Component Selection:

-

Palladium Precursor: Pd(PPh₃)₄ is often effective for reactive iodides.[2] Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ or a pre-catalyst with a specific ligand allows for greater control and efficiency.

-

Ligand: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For heteroaryl iodides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often superior as they promote the rate-limiting oxidative addition step.

-

Base: An aqueous inorganic base like K₃PO₄ or K₂CO₃ is standard.[3] The base is crucial for the transmetalation step, activating the boronic acid partner.

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typical, as it aids in dissolving both the organic and inorganic reagents.[2][3]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

| Component | Recommendation | Molar Ratio (vs. Pyridine) | Rationale |

| Pyridine Substrate | 3-Amino-2-fluoro-5-iodopyridine | 1.0 equiv | Limiting Reagent |

| Boronic Acid/Ester | Aryl- or Heteroaryl-B(OH)₂ | 1.1 - 1.5 equiv | Drives reaction to completion |

| Palladium Source | Pd(PPh₃)₄ or Pd(OAc)₂ | 2 - 5 mol% | Catalyst |

| Ligand (if needed) | SPhos, XPhos, or PPh₃ | 4 - 10 mol% | Enhances catalytic activity |

| Base | K₃PO₄ or K₂CO₃ | 2.0 - 3.0 equiv | Activates boronic acid |

| Solvent System | 1,4-Dioxane / Water (4:1) | 0.1 - 0.2 M | Ensures solubility of all components |

| Temperature | 85 - 100 °C | - | Provides thermal energy for reaction |

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add 3-Amino-2-fluoro-5-iodopyridine (1.0 equiv), the boronic acid partner (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(PPh₃)₄, 5 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess purity. A successful reaction will show the disappearance of the starting material on LC-MS and the appearance of a new peak with the expected mass of the coupled product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, a linkage central to the structure of many kinase inhibitors.[4][5] This reaction allows for the coupling of the pyridine scaffold with a diverse range of primary and secondary amines.

Causality Behind Component Selection:

-

Catalyst System: This reaction is highly dependent on the ligand. Bidentate phosphine ligands like Xantphos or BINAP, or bulky monodentate ligands from the Buchwald family (e.g., RuPhos, BrettPhos) are often required, especially for less reactive amines.[4][6]

-

Base: A strong, non-nucleophilic base is essential to deprotonate the amine, forming the key palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is the most common choice.

-

Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are required to prevent quenching of the strong base and interference with the catalytic cycle.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

| Component | Recommendation | Molar Ratio (vs. Pyridine) | Rationale |

| Pyridine Substrate | 3-Amino-2-fluoro-5-iodopyridine | 1.0 equiv | Limiting Reagent |

| Amine Partner | Primary or Secondary Amine | 1.1 - 1.3 equiv | Nucleophilic partner |

| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | 1 - 2 mol% | Catalyst precursor |

| Ligand | Xantphos, RuPhos, or BINAP | 2 - 5 mol% | Critical for C-N reductive elimination |

| Base | NaOtBu or LHMDS | 1.5 - 2.0 equiv | Generates the active amido species |

| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | 0.1 - 0.2 M | Anhydrous, aprotic medium |

| Temperature | 90 - 110 °C | - | Provides thermal energy for reaction |

Application Case Study: Synthesis of a Lorlatinib Precursor

Lorlatinib (PF-06463922) is a third-generation, brain-penetrant, macrocyclic inhibitor of ALK and ROS1 kinases, designed to overcome a broad spectrum of resistance mutations.[7][8] A key step in its synthesis involves a Suzuki coupling to construct the biaryl backbone of the macrocycle.

Caption: Experimental workflow for the key Suzuki coupling step.

Protocol 3.1: Suzuki Coupling for a Key Lorlatinib Biaryl Intermediate

This protocol describes the coupling of a borylated pyridine fragment with a pyrazole halide, a convergent strategy reported in the synthesis of Lorlatinib and its analogues.[6][7]

-

Reactant Preparation: In a reaction vessel, combine the Miyaura borylation product of a suitable 3-amino-2-fluoro-5-bromopyridine derivative (1.0 equiv), the aminomethyl pyrazole halide fragment (1.1 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

-

Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (3 mol%).

-

Solvent Addition: Add degassed 1,4-dioxane and water (5:1 v/v) to achieve a concentration of approximately 0.15 M.

-

Inerting: Thoroughly degas the resulting suspension by bubbling argon through it for 15 minutes.

-

Reaction: Heat the sealed reaction vessel to 90 °C and stir for 12-18 hours. Monitor for the consumption of the limiting reagent by LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and then with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via silica gel chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Self-Validation: A successful reaction will yield the product as a solid or oil. LC-MS analysis should show a single major peak with the correct mass-to-charge ratio. ¹H NMR spectroscopy should clearly show signals corresponding to both the pyridine and pyrazole fragments, confirming the successful C-C bond formation. Expected yields for this type of coupling are typically in the range of 60-85%.

Application Case Study: Synthesis of a Repotrectinib Precursor

Repotrectinib (TPX-0005) is a next-generation, compact macrocyclic tyrosine kinase inhibitor of ROS1, ALK, and TRK, which has shown potent activity against a wide range of resistance mutations.[9] The synthesis of its core structure relies on a pivotal C-N bond formation to link the pyridine scaffold to the pyrazole moiety.

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and preliminary PET imaging of 11C and 18F isotopologues of the ROS1/ALK inhibitor lorlatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]

- 8. medkoo.com [medkoo.com]

- 9. medkoo.com [medkoo.com]

Application Note: Chemoselective N-Arylation of 3-Amino-2-fluoro-5-iodopyridine

Introduction & Mechanistic Rationale

The functionalization of highly substituted pyridines is a cornerstone of modern drug discovery. The compound 3-Amino-2-fluoro-5-iodopyridine (CAS: 426463-39-0) is a critical bifunctional building block, frequently utilized in the synthesis of epibatidine analogs and nicotinic acetylcholine receptor (nAChR) ligands[1].

When attempting the N-arylation of this substrate, chemists face a significant chemoselectivity challenge. The molecule contains both a nucleophilic amine and an electrophilic C–I bond. Standard palladium-catalyzed Buchwald-Hartwig amination conditions are highly problematic here; Pd(0) undergoes rapid oxidative addition into the labile C5–I bond, leading to off-target intermolecular polymerization, dehalogenation, or catalyst poisoning.

The Solution: To achieve exclusive N-arylation while preserving the C–I bond for downstream cross-coupling (e.g., Suzuki or Sonogashira reactions), we employ a Copper-Catalyzed Chan-Lam Coupling . Unlike Pd(0), the Cu(II) precatalyst does not oxidatively add to aryl halides at room temperature. Instead, it operates via transmetalation with an arylboronic acid followed by amine coordination and oxygen-mediated reductive elimination [2]. This provides 100% chemoselectivity for the N–H bond over the C–I bond.

Reaction Pathway & Catalytic Cycle

The Chan-Lam coupling relies on atmospheric oxygen as a terminal oxidant to drive the catalytic cycle. The transition from a Cu(II) intermediate to a highly reactive Cu(III) species is the critical step that facilitates the reductive elimination of the N-arylated product.

Caption: Catalytic cycle of the Chan-Lam N-arylation highlighting the Cu(III) intermediate.

Experimental Workflow

To ensure a self-validating and reproducible system, the experimental workflow incorporates specific desiccant additives (to prevent boronic acid degradation) and a targeted aqueous workup to strip copper salts from the organic phase.

Caption: Step-by-step experimental workflow for the chemoselective N-arylation protocol.

Detailed Experimental Protocol

Materials Required

-

Substrate: 3-Amino-2-fluoro-5-iodopyridine (1.0 mmol, 238.0 mg)

-

Coupling Partner: Phenylboronic acid (2.0 mmol, 243.8 mg)

-

Catalyst: Copper(II) acetate, anhydrous (0.2 mmol, 36.3 mg, 20 mol%)

-

Base: Pyridine (2.0 mmol, 161 µL)

-

Solvent: Dichloromethane (DCM), anhydrous (10 mL)

-

Additive: Activated 4Å Molecular Sieves (500 mg)

Step-by-Step Methodology

-

Preparation of the Reaction Mixture: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-Amino-2-fluoro-5-iodopyridine, phenylboronic acid, anhydrous Cu(OAc)₂, and activated 4Å molecular sieves.

-

Solvent and Base Addition: Suspend the solid mixture in 10 mL of anhydrous DCM. Add pyridine via a microsyringe.

-

Atmospheric Control (Crucial Step): Do not purge the flask with inert gas. The reaction requires molecular oxygen. Leave the flask open to the atmosphere, lightly capped with a pierced septum or a drying tube (to allow O₂ ingress while preventing excessive moisture).

-

Reaction Incubation: Stir the dark green/blue suspension vigorously at room temperature (20–25 °C) for 16 hours.

-

Self-Validation Checkpoint 1 (Visual): Over the course of the reaction, the mixture should transition from a bright blue/green suspension to a dark brown/olive-green slurry, indicating the active cycling of copper species and the formation of the Cu(III) intermediate.

-

Reaction Monitoring: Sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and filter. Self-Validation Checkpoint 2 (Analytical): LC-MS must show the product mass ( [M+H]+ = 315.1 m/z) with the characteristic isotopic signature of iodine. The absence of a peak at 189.1 m/z ( [M−126]+ ) confirms the C–I bond remains completely intact.

-

Quenching and Workup: Filter the reaction mixture through a short pad of Celite to remove the molecular sieves and insoluble copper residues. Wash the Celite pad with additional DCM (20 mL).

-

Self-Validation Checkpoint 3 (Purification): Transfer the filtrate to a separatory funnel and wash with 10% aqueous ammonium hydroxide (NH₄OH) solution (2 × 15 mL). The aqueous layer will turn deep sapphire blue due to the formation of the water-soluble [Cu(NH3)4]2+ complex. This visual confirmation guarantees the removal of paramagnetic copper salts that would otherwise broaden NMR spectra and streak during chromatography.

-

Isolation: Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: 10% to 30% EtOAc in Hexanes).

Quantitative Data & Optimization

The table below summarizes the causality behind the chosen reaction parameters. Note how the omission of oxygen or molecular sieves drastically reduces the reaction efficiency.

Table 1: Optimization of Conditions for N-Phenylation of 3-Amino-2-fluoro-5-iodopyridine

| Entry | Boronic Acid (Equiv) | Catalyst (mol%) | Base (Equiv) | Additive / Atmosphere | Time (h) | Isolated Yield (%) |

| 1 | PhB(OH)₂ (1.5) | Cu(OAc)₂ (20) | Pyridine (2.0) | None / Air | 24 | 62 |

| 2 | PhB(OH)₂ (1.5) | Cu(OAc)₂ (20) | TEA (2.0) | None / Air | 24 | 45 |

| 3 | PhB(OH)₂ (2.0) | Cu(OAc)₂ (20) | Pyridine (2.0) | 4Å MS / Air | 16 | 88 |

| 4 | PhB(OH)₂ (2.0) | None | Pyridine (2.0) | 4Å MS / Air | 24 | 0 (No Rxn) |

| 5 | PhB(OH)₂ (2.0) | Cu(OAc)₂ (20) | Pyridine (2.0) | 4Å MS / N₂ Gas | 24 | 12 (Stalled) |

Data Interpretation: Entry 3 represents the optimized protocol. The addition of 4Å molecular sieves is critical because water generated during the formation of the boroxine trimer can promote the protodeboronation of the arylboronic acid, effectively consuming the reagent before it can transmetalate. Entry 5 proves that oxygen is the obligate terminal oxidant; under a nitrogen atmosphere, the catalytic cycle stalls after a single turnover.

References

-

Carroll, F. I., et al. "Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2-exo-2-(2',3'-Disubstituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes: Epibatidine Analogues." Journal of Medicinal Chemistry, American Chemical Society, 2002. URL:[Link]

-

Vantourout, J. C., et al. "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society, American Chemical Society, 2017. URL:[Link]

Use of 3-Amino-2-fluoro-5-iodopyridine in agricultural chemistry

- 1. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3-Amino-2-fluoro-5-iodopyridine

Introduction

3-Amino-2-fluoro-5-iodopyridine is a highly versatile and functionalized building block for the synthesis of a diverse array of novel heterocyclic compounds. Its unique substitution pattern, featuring three distinct reactive sites—an amino group at C3, a fluorine atom at C2, and an iodine atom at C5—allows for a programmed and selective sequence of synthetic transformations. This guide provides an in-depth exploration of the key reactions this substrate can undergo, complete with detailed protocols and mechanistic insights tailored for researchers, scientists, and professionals in drug development. The strategic manipulation of these functional groups enables access to complex molecular architectures, which are of significant interest in medicinal chemistry and materials science. Many heterocyclic compounds are synthesized by plants and animals and exhibit biological activity, making them crucial in pharmaceutical development.

Core Synthetic Strategies

The synthetic utility of 3-Amino-2-fluoro-5-iodopyridine stems from the differential reactivity of its functional groups. The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, exacerbated by the fluorine at C2, makes this position prone to nucleophilic aromatic substitution (SNAr). The amino group at C3 can be derivatized or serve as a nucleophile in cyclization reactions to form fused heterocyclic systems.

A generalized workflow for the multi-faceted functionalization of this starting material is depicted below.

Caption: Synthetic pathways from 3-Amino-2-fluoro-5-iodopyridine.

Part 1: Palladium-Catalyzed Cross-Coupling at the C5-Iodo Position

The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, offering a reliable entry point for introducing carbon-carbon and carbon-nitrogen bonds. The reactivity order for aryl halides in these reactions is generally I > Br > OTf >> Cl.[1]

Suzuki-Miyaura Coupling: Synthesis of 5-Arylpyridines

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[1] This reaction is instrumental in synthesizing biaryl structures, which are prevalent in many pharmaceutical agents.

Reaction Scheme:

-

3-Amino-2-fluoro-5-iodopyridine + Arylboronic acid → 3-Amino-2-fluoro-5-arylpyridine

Causality in Protocol Design:

-

Catalyst System: A combination of a palladium(0) source (or a Pd(II) precatalyst that reduces in situ) and a phosphine ligand is essential. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For sterically hindered substrates or less reactive aryl chlorides, specialized bulky, electron-rich phosphine ligands are often required.[2]

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[3]

-

Solvent: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions like protodeboronation.[3]

Detailed Protocol: Synthesis of 3-Amino-2-fluoro-5-(4-methoxyphenyl)pyridine

| Reagent/Component | Molar Eq. | MW | Amount |

| 3-Amino-2-fluoro-5-iodopyridine | 1.0 | 237.99 | 238 mg |

| 4-Methoxyphenylboronic acid | 1.2 | 151.96 | 182 mg |

| Pd(PPh₃)₄ | 0.05 | 1155.56 | 58 mg |

| K₂CO₃ | 2.0 | 138.21 | 276 mg |

| 1,4-Dioxane/H₂O (4:1) | - | - | 5 mL |

Procedure:

-

To an oven-dried Schlenk flask, add 3-Amino-2-fluoro-5-iodopyridine, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Seal the flask with a septum, and evacuate and backfill with argon three times.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Sonogashira Coupling: Synthesis of 5-Alkynylpyridines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst.[4] This reaction is highly valuable for accessing rigid, linear scaffolds in drug design and materials science.

Reaction Scheme:

-

3-Amino-2-fluoro-5-iodopyridine + Terminal Alkyne → 3-Amino-2-fluoro-5-alkynylpyridine

Causality in Protocol Design:

-

Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step.[5]

-

Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves to neutralize the hydrogen halide byproduct and can also act as the solvent.[4]

-